Lipophilicity & H-Bonding vs. 1,3-Dimethyl-8-arylpiperazinylalkyl Analogs
The 1,7,8-trimethyl-3-propyl derivative exhibits a computationally predicted octanol-water partition coefficient (clogP) of 1.69 and zero hydrogen bond donors (HBD = 0), in stark contrast to representative CNS-active 1,3-dimethyl-8-arylpiperazinylalkyl analogs from the same scaffold class, which typically carry one or more hydrogen bond donors and substantially higher clogP values (often >3.5) due to the basic piperazine nitrogen and additional aryl substituents [1][2]. For example, compounds AZ-853 and AZ-861 from Partyka et al. (2020) incorporate a 4-(2-fluorophenyl)piperazin-1-yl moiety that raises their HBD count to 1 and increases molecular weight above 450 Da [3]. This differential in hydrogen bonding and lipophilicity directly influences passive membrane permeability, CNS penetration, and plasma protein binding, making the trimethyl-propyl analog a more tractable scaffold for exploring CNS target engagement with reduced polypharmacology risk.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | HBD = 0; clogP = 1.69 |
| Comparator Or Baseline | 1,3-Dimethyl-8-arylpiperazinylalkyl derivatives (class): HBD >= 1; clogP typically >3.5 |
| Quantified Difference | ΔHBD = -1 (minimum); ΔclogP ≈ -1.8 log units (lower lipophilicity) |
| Conditions | In silico calculation using consensus clogP method; descriptors retrieved from sildrug.ibb.waw.pl [2] |
Why This Matters
Lower clogP and zero HBD predict superior ligand efficiency metrics and potentially improved CNS safety margins, which is a critical differentiation factor when selecting tool compounds for neuroscience drug discovery programs.
- [1] Zagórska, A., Partyka, A., Bucki, A., et al. (2019). Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione. Chemical Biology & Drug Design, 93(4), 511-521. View Source
- [2] EOS32940 computed molecular properties. SILDrug Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Accession: sildrug.ibb.waw.pl/ecbd/EOS32940/. View Source
- [3] Partyka, A., et al. (2020). PLOS ONE, 15(8), e0237196. Compounds AZ-853 and AZ-861: 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl/pentyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. View Source
